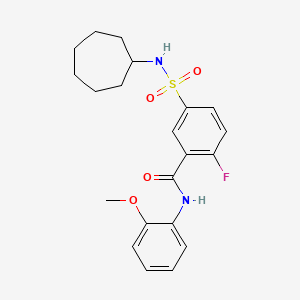

5-(环庚基磺酰氨基)-2-氟-N-(2-甲氧基苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 5-(cycloheptylsulfamoyl)-2-fluoro-N-(2-methoxyphenyl)benzamide is a benzamide derivative, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, benzamide derivatives are generally of significant interest in medicinal chemistry due to their potential therapeutic applications.

Synthesis Analysis

The synthesis of benzamide derivatives can involve multiple steps, including the formation of aminopyrazoles, as described in the first paper. The process includes the reaction of benzoyl isothiocyanate with malononitrile in KOH–EtOH, followed by alkylation and reaction with hydrazine. Although the specific synthesis route for 5-(cycloheptylsulfamoyl)-2-fluoro-N-(2-methoxyphenyl)benzamide is not detailed, similar synthetic strategies may be applicable for its production .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of the benzamide moiety, which can be further modified to enhance biological activity. The second paper provides insight into the crystal structure of a related compound, 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide, which was determined using X-ray single-crystal diffraction. This suggests that similar analytical techniques could be used to elucidate the molecular structure of 5-(cycloheptylsulfamoyl)-2-fluoro-N-(2-methoxyphenyl)benzamide .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, which are essential for their functionalization and biological activity enhancement. The first paper describes the alkylation of benzamide-based 5-aminopyrazoles, which is a common reaction in the modification of such compounds. These reactions are crucial for creating a diverse array of derivatives with potential antiviral activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are important for their practical applications. The second paper provides detailed information on the physical properties of a synthesized benzamide derivative, including its crystallographic parameters and herbicidal activity. These properties are influenced by the molecular structure and substituents present in the compound .

科学研究应用

荧光增强应用

- 荧光探针: 格列本脲是一种在结构上与5-(环庚基磺酰氨基)-2-氟-N-(2-甲氧基苯基)苯甲酰胺相关的化合物,它能增强铒 (Er) 离子的荧光强度,使其可用作荧光探针。这一特性被用于研究涉及镧系元素的生化反应,例如 Ca2+ 与生物重要分子之间的相互作用 (Faridbod 等,2009)。

神经系统疾病研究

- 阿尔茨海默病中的血清素受体: 一种相关的化合物,4-[F-18]氟-N-{2-[4-(2-甲氧基苯基)-1-哌嗪基]乙基}-N-(2-吡啶基)苯甲酰胺,已用于 PET 成像中研究阿尔茨海默病患者的血清素 1A (5-HT(1A)) 受体。这项研究有助于了解 5-HT(1A) 受体密度的变化,该变化与临床症状和神经病理负荷相关 (Kepe 等,2006)。

癌症研究

- 抗肿瘤活性: MS-27-275 是一种合成的苯甲酰胺衍生物,已显示出显着的体内抗肿瘤活性,对抗人类肿瘤。它抑制组蛋白脱乙酰酶 (HDA),导致肿瘤细胞系中核组蛋白的过度乙酰化。对于对传统抗肿瘤剂不敏感的癌症,这是一个有前途的方法 (Saito 等,1999)。

药物合成和分析

- 生物分析方法开发: 一项研究开发并验证了一种新的生物分析方法,使用微萃取和 LC-MS/MS 来量化格列本脲类似物(与所讨论的苯甲酰胺化合物密切相关)在小鼠血浆和全血中 (Zalavadia,2016)。

抗菌和抗氧化研究

- 抗菌和抗氧化活性: 从内生链霉菌分离出的一种苯甲酰胺衍生物显示出显着的抗菌和抗氧化活性。这突出了此类化合物在开发新的抗菌和抗氧化剂方面的潜力 (Yang 等,2015)。

属性

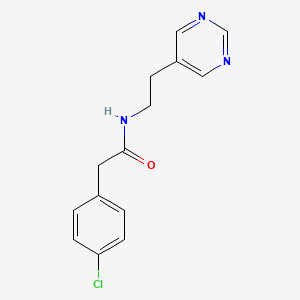

IUPAC Name |

5-(cycloheptylsulfamoyl)-2-fluoro-N-(2-methoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN2O4S/c1-28-20-11-7-6-10-19(20)23-21(25)17-14-16(12-13-18(17)22)29(26,27)24-15-8-4-2-3-5-9-15/h6-7,10-15,24H,2-5,8-9H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHCHGHIHJVKQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NC3CCCCCC3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(cycloheptylsulfamoyl)-2-fluoro-N-(2-methoxyphenyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B3011288.png)

![(E)-N-cyclopentyl-3-(furan-2-yl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acrylamide](/img/structure/B3011293.png)

![N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide](/img/structure/B3011295.png)

![(R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate](/img/no-structure.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B3011300.png)

![2-({1-[2-(3,4-Dimethoxyphenyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B3011303.png)